molecular formula C28H28N2O4 B2471420 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235132-83-8

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2471420
CAS No.: 1235132-83-8
M. Wt: 456.542
InChI Key: JSEIMHDGTBPSHV-UHFFFAOYSA-N
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Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, a piperidine ring, and a phenoxyacetyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetyl chloride and a base such as triethylamine.

    Coupling with Xanthene: The final step involves coupling the piperidine intermediate with a xanthene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
  • N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • 2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Uniqueness

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIMHDGTBPSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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